molecular formula C10H13NO3 B15046604 4-hydroxy-N-(2-hydroxypropyl)benzamide

4-hydroxy-N-(2-hydroxypropyl)benzamide

Cat. No.: B15046604
M. Wt: 195.21 g/mol
InChI Key: NYGFEEOHVNIUEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-hydroxypropyl)benzamide can be achieved through the direct condensation of 4-hydroxybenzoic acid and 2-amino-1-propanol. This reaction typically occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth@IL/ZrCl4, enhances the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-oxopropyl)benzamide.

    Reduction: Formation of 4-hydroxy-N-(2-hydroxypropyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-hydroxy-N-(2-hydroxypropyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy groups enable hydrogen bonding with biological molecules, potentially affecting enzyme activity and receptor binding. The amide group can interact with proteins and nucleic acids, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(2-methylphenyl)benzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide

Uniqueness

4-hydroxy-N-(2-hydroxypropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and hydroxypropyl groups enhances its solubility and reactivity compared to other benzamide derivatives .

Properties

IUPAC Name

4-hydroxy-N-(2-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGFEEOHVNIUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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